5-Isopropoxy-2-methylbenzenesulfonyl chloride
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Overview
Description
5-Isopropoxy-2-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C10H13ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorus Pentachloride Method: One common method for synthesizing sulfonyl chlorides involves the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride. The reaction is typically carried out in an oil bath at temperatures between 170°C and 180°C for about 15 hours.
Phosphorus Oxychloride Method: Another method involves the reaction of sodium benzenesulfonate with phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for 5-Isopropoxy-2-methylbenzenesulfonyl chloride are similar to the laboratory methods but are scaled up to handle larger quantities. The use of continuous flow reactors and automated systems can improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 5-Isopropoxy-2-methylbenzenesulfonyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: While the sulfonyl group is generally resistant to oxidation and reduction, the aromatic ring and other substituents can undergo these reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Lewis acids such as aluminum chloride can be used to facilitate certain reactions.
Major Products
The major products of these reactions depend on the nucleophile used. For example, reacting with an amine would produce a sulfonamide, while reacting with an alcohol would produce a sulfonate ester.
Scientific Research Applications
5-Isopropoxy-2-methylbenzenesulfonyl chloride is used in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: It can be used to modify biological molecules, such as proteins, to study their function and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Isopropoxy-2-methylbenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. The chlorine atom is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of new bonds and the introduction of the sulfonyl group into the target molecule. The specific molecular targets and pathways depend on the context of its use, such as the type of nucleophile and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A simpler sulfonyl chloride without the isopropoxy and methyl substituents.
Toluene-4-sulfonyl chloride: Similar structure but with a methyl group at the para position.
Methanesulfonyl chloride: A smaller sulfonyl chloride with a single carbon chain.
Uniqueness
5-Isopropoxy-2-methylbenzenesulfonyl chloride is unique due to the presence of both isopropoxy and methyl groups on the aromatic ring. These substituents can influence the reactivity and selectivity of the compound in chemical reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C10H13ClO3S |
---|---|
Molecular Weight |
248.73 g/mol |
IUPAC Name |
2-methyl-5-propan-2-yloxybenzenesulfonyl chloride |
InChI |
InChI=1S/C10H13ClO3S/c1-7(2)14-9-5-4-8(3)10(6-9)15(11,12)13/h4-7H,1-3H3 |
InChI Key |
WSLIUIKAFJLNCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C)S(=O)(=O)Cl |
Origin of Product |
United States |
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